2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester
Description
Chemical Structure:
The compound (CAS: 2096331-63-2) features a pyridine core with three key substituents:
- Position 2: A di-tert-butoxycarbonyl (di-Boc)-protected amino group.
- Position 3: A bromine atom.
- Position 5: A boronic acid pinacol ester (Bpin) group.
Synonyms:
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
- 2-Pyridinamine, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) .
Applications:
This compound serves as a multifunctional building block in Suzuki-Miyaura cross-coupling reactions, enabling sequential modifications due to its reactive bromo and Bpin groups. The di-Boc protection enhances stability during synthetic steps, while the bromo group acts as a leaving site for further functionalization .
Properties
IUPAC Name |
tert-butyl N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BBrN2O6/c1-18(2,3)28-16(26)25(17(27)29-19(4,5)6)15-14(23)11-13(12-24-15)22-30-20(7,8)21(9,10)31-22/h11-12H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYZGUJYCIHAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BBrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination via Boronic Acid Directing Groups
If the 5-boronic ester is installed first, it may act as a meta-directing group, favoring bromination at the 3-position. However, this method risks boronate decomposition under harsh bromination conditions.
Halogen Exchange from Iodo Precursors
Boronic Acid Pinacol Ester Installation
Miyaura Borylation
Palladium-catalyzed Miyaura borylation is the gold standard for aryl boronate synthesis. For 5-halo-pyridines:
Procedure :
-
Combine 2-(di-Boc-amino)-3-bromo-5-iodo-pyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.
-
Heat at 80°C for 12 hours.
-
Isolate via column chromatography.
Key Data :
Halogen-Lithium Exchange
Adapted from pyrimidine syntheses, this method employs Grignard reagents for halogen displacement:
Procedure :
-
Cool 2-(di-Boc-amino)-3-bromo-5-iodo-pyridine in THF to -78°C.
-
Add n-BuLi (2.5 equiv) to generate a lithium intermediate.
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Quench with methoxy pinacol borate (1.5 equiv).
-
Warm to room temperature and isolate via recrystallization.
Key Data :
-
Advantage : Avoids palladium catalysts, reducing metal contamination.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Boc → Br → Bpin) | Route B (Bpin → Br → Boc) |
|---|---|---|
| Regioselectivity | Moderate (requires directing groups) | High (boronate directs Br) |
| Yield (Overall) | 50–60% | 45–55% |
| Metal Contamination | Low (Pd-free) | Moderate (Pd catalysis) |
| Scalability | Limited by bromination | Limited by iodide cost |
Critical Challenges and Optimizations
Competing Deprotection During Bromination
Boc groups are acid-sensitive, necessitating neutral bromination conditions. Screening solvents (e.g., DCM vs. DMF) and catalysts (e.g., FeCl₃ vs. CuBr₂) improves selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Coupling Reactions: The boronic acid pinacol ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and bases.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in methanol are often used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Coupling Reactions: The major products are biaryl compounds formed through the Suzuki-Miyaura coupling.
Deprotection Reactions: The primary product is the free amino derivative of the original compound.
Scientific Research Applications
Synthesis and Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions , particularly the Suzuki-Miyaura coupling reaction . This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The boronic acid derivative acts as a nucleophile that can couple with aryl halides or other electrophiles, enabling the synthesis of biaryl compounds.
Key Features of the Reaction:
- Reactivity : The boron atom forms stable complexes with various nucleophiles, facilitating effective coupling.
- Bromine Substituent : The bromine on the pyridine ring can undergo nucleophilic substitution reactions, broadening its utility in synthetic pathways.
Medicinal Chemistry Applications
While specific biological activity data for 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester is limited, compounds containing boronic acids are often investigated for therapeutic effects. Boronic acids have shown potential in enzyme inhibition, particularly against proteases and kinases.
Potential Therapeutic Insights:
- Enhanced Cell Permeability : The di-Boc amino group may improve cell permeability and bioavailability, making this compound a candidate for pharmacological studies.
- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes could lead to novel therapeutic agents.
Structural Comparisons
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-bromo-pyridine-5-boronic acid | Lacks di-Boc protection; simpler structure | More reactive due to unprotected amino group |
| 2-Bromopyridine-5-boronic acid pinacol ester | No di-Boc group; different substitution pattern | Less sterically hindered; easier access for reactions |
| 6-(Di-Boc-amino)-2-bromopyridine | Similar protection but different position of bromine | May exhibit different reactivity due to substitution position |
Case Studies and Research Findings
Research has highlighted various applications of similar compounds in synthetic methodologies:
- A study demonstrated the rapid synthesis of diverse 2,6-disubstituted-3-amino-imidazopyridines using microwave-assisted Suzuki coupling approaches, showcasing the utility of boronic acid derivatives as versatile building blocks in compound libraries .
- Another research effort focused on the development of inhibitors targeting specific kinases using boronic acid derivatives, indicating the potential for therapeutic applications in cancer treatment .
Mechanism of Action
The mechanism of action of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester is primarily related to its functional groups. The boronic acid pinacol ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling reactions. The Boc-protected amino group provides stability during synthetic transformations and can be selectively deprotected to reveal the reactive amino group. The bromine atom allows for further functionalization through substitution reactions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and applications of analogous boronic esters:
Stability and Handling
Target Compound :
- Comparison: Unprotected Amines (e.g., 2-Aminopyridine-5-boronic acid pinacol ester): Require inert atmospheres to prevent oxidation . Methoxy/Amino Derivatives (e.g., 3-Amino-2-methoxypyridine-5-boronic acid pinacol ester): Higher solubility in polar solvents (e.g., DMSO) due to hydrophilic groups .
Biological Activity
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester (CAS: 2379561-00-7) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications such as enzyme inhibition and drug design.
Chemical Structure and Properties
The molecular formula of this compound is C21H32BBrN2O6, with a molecular weight of approximately 499.2076 g/mol. The compound contains a pyridine ring substituted with a bromine atom and a boronic acid functional group, which is esterified with pinacol.
| Property | Value |
|---|---|
| CAS Number | 2379561-00-7 |
| Molecular Formula | C21H32BBrN2O6 |
| Molecular Weight | 499.2076 g/mol |
| Structure | Chemical Structure |
Enzyme Inhibition
Boronic acids, including this compound, have been investigated for their ability to inhibit various enzymes, particularly serine and metallo-β-lactamases, which are critical in antibiotic resistance. Recent studies have shown that derivatives of boronic acids can effectively inhibit these enzymes, offering a potential pathway for overcoming antibiotic resistance in bacteria .
Antimicrobial Properties
Research indicates that boronic acids exhibit antimicrobial properties by targeting bacterial cell wall synthesis and other vital processes. Specifically, studies have highlighted the effectiveness of boronic acid derivatives against resistant strains of bacteria by disrupting their metabolic pathways .
Case Studies
- Inhibition of β-lactamases : A study demonstrated that boronic acid derivatives could inhibit Ambler class B β-lactamases, which are responsible for antibiotic resistance. The mechanism involves reversible binding to the active site of the enzyme, thereby preventing the hydrolysis of β-lactam antibiotics .
- Anticancer Activity : Some boronic acid derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of proteasomes . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further research.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with diol-containing biomolecules. This interaction can lead to the inhibition of enzymes or alteration of metabolic pathways critical for cell survival.
Q & A
Q. What are the key synthetic applications of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester in organic chemistry?
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. The boronic ester group enables efficient coupling with aryl/heteroaryl halides under Pd catalysis. Additionally, the di-Boc-protected amino group enhances solubility and prevents undesired side reactions during coupling. Its bromo substituent allows sequential functionalization (e.g., substitution or further cross-coupling). A notable application is in multicomponent reactions, where microwave-assisted methods enhance reaction efficiency and yield .
Q. How does the structure of this compound influence its reactivity and stability?
- Boronic ester moiety : The pinacol ester stabilizes the boronic acid, preventing protodeboronation and enabling storage under ambient conditions.
- Bromo substituent : Acts as a leaving group for subsequent nucleophilic substitutions or cross-couplings (e.g., Buchwald-Hartwig amination).
- Di-Boc protection : Shields the amino group from unwanted interactions (e.g., coordination to metal catalysts) while maintaining compatibility with acidic or basic reaction conditions. Structural studies (e.g., NMR) confirm the integrity of the boronic ester during reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : and NMR to confirm substitution patterns; NMR to verify boronic ester stability.
- Mass Spectrometry (LCMS/HRMS) : To validate molecular weight and detect intermediates during reactions.
- UV-Vis Spectroscopy : For monitoring reactions involving chromophoric byproducts (e.g., HO-mediated boronate oxidation) .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving the bromo and boronic ester groups in tandem?
Sequential functionalization requires careful control of reaction conditions:
- Order of reactions : Perform Suzuki coupling first (using the boronic ester), followed by bromo substitution (e.g., SNAr or Pd-catalyzed coupling).
- Catalyst selection : Use Pd catalysts with orthogonal ligand systems (e.g., XPhos for Suzuki coupling and BrettPhos for Buchwald-Hartwig).
- Microwave assistance : Accelerates reaction rates and minimizes side reactions, as demonstrated in multicomponent syntheses of imidazopyridines .
Q. What are the challenges in maintaining boronic ester stability under diverse reaction conditions?
- Protic solvents/acidic conditions : Risk protodeboronation; use aprotic solvents (e.g., THF, DMF) and neutralize acidic byproducts.
- Oxidative environments : HO or strong oxidants can degrade the boronic ester, as shown in UV-Vis studies of analogous compounds .
- Light exposure : Photoinduced radical pathways (e.g., decarboxylative borylation) may require controlled illumination to avoid unintended side reactions .
Q. How can contradictory data on boronic ester reactivity be resolved in methodology development?
- Mechanistic studies : Use NMR or radical trapping agents to identify intermediates (e.g., boryl radicals in photochemical reactions).
- Comparative kinetics : Analyze reaction rates under varying conditions (e.g., catalyst-free vs. metal-catalyzed systems).
- Computational modeling : Predict thermodynamic/kinetic pathways to rationalize divergent outcomes .
Q. What strategies enable the incorporation of this compound into water-soluble polymers or biomaterials?
- Post-polymerization modification : Deprotect the pinacol ester post-synthesis to generate free boronic acid groups for aqueous applications.
- RAFT polymerization : Use boronic ester-containing monomers (e.g., styrenic derivatives) to create amphiphilic block copolymers, as demonstrated with analogous pinacol esters .
Methodological Considerations
- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients; avoid prolonged exposure to moisture.
- Safety : Store at 0–6°C under inert atmosphere; handle with PPE due to potential skin/eye irritation (refer to SDS guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
